molecular formula C11H17N3O4S B2644920 5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid CAS No. 2230799-73-0

5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2644920
CAS No.: 2230799-73-0
M. Wt: 287.33
InChI Key: UXDCLUIRODGXRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid is a synthetic organic compound that features a thiazole ring, an amino group, and a tert-butoxycarbonyl (Boc) protected aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The Boc protection of the amino group is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The Boc protection step is crucial for maintaining the stability of the amino group during subsequent reactions .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Boc Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.

    Substitution Reactions: Various nucleophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .

Scientific Research Applications

5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides stability during synthesis, and its removal exposes the amino group, which can then interact with various biological molecules. The thiazole ring may also play a role in binding to specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of functional groups and the presence of the thiazole ring. This structure provides distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

5-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-5(13-10(17)18-11(2,3)4)8-14-6(9(15)16)7(12)19-8/h5H,12H2,1-4H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDCLUIRODGXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=C(S1)N)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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